NA3 N-Glycan -

NA3 N-Glycan

Catalog Number: EVT-13931252
CAS Number:
Molecular Formula: C76H127N5O56
Molecular Weight: 2006.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Structural Analysis of NA3 N-Glycan

Enzymatic Pathways Governing Triantennary N-Glycan Assembly

The biosynthesis of NA3 N-glycan (triantennary complex-type N-glycan with the composition GlcNAc₃Man₃GlcNAc₂) initiates in the endoplasmic reticulum with the transfer of the oligosaccharide precursor Glc₃Man₉GlcNAc₂ to nascent proteins via the oligosaccharyltransferase (OST) complex [9]. Following removal of terminal glucose residues, the glycoprotein traffics to the Golgi apparatus, where sequential enzymatic remodeling occurs:

  • Mannose Trimming: Golgi α-mannosidases (e.g., MAN2A1/MAN2A2) hydrolyze mannose residues to generate the Man₅GlcNAc₂ intermediate [9] [5].
  • Branch Initiation: N-Acetylglucosaminyltransferase-I (MGAT1/GnT-I) transfers GlcNAc to the α1,3-arm of Man₅GlcNAc₂, enabling subsequent mannosidase II cleavage to form GlcNAc₁Man₃GlcNAc₂ [5] [9].
  • Triantennary Elaboration: MGAT2 (GnT-II) adds a GlcNAc residue to the α1,6-arm, forming the biantennary core (NA2). MGAT4 (GnT-IV) or MGAT5 (GnT-V) then extend this core:
  • MGAT5 attaches GlcNAc to the α1,6-linked mannose, forming the β1,6-branch.
  • MGAT4 adds GlcNAc to the α1,3-linked mannose, forming the β1,4-branch, completing the triantennary NA3 structure [3] [6].

Table 1: Key Enzymes in NA3 Biosynthesis

EnzymeFunctionProduct
MGAT1 (GnT-I)Adds GlcNAc to α1,3-mannoseInitiates hybrid/complex pathway
MGAT2 (GnT-II)Adds GlcNAc to α1,6-mannoseBiantennary core (NA2)
MGAT4 (GnT-IV)Adds GlcNAc to α1,3-mannoseβ1,4-Branch (triantennary)
MGAT5 (GnT-V)Adds GlcNAc to α1,6-mannoseβ1,6-Branch (triantennary)

Role of N-Acetylglucosaminyltransferases (MGAT4, MGAT5) in Branching Specificity

MGAT4 (GnT-IV) and MGAT5 (GnT-V) exhibit distinct regioselectivity governing triantennary antenna distribution:

  • MGAT4 Isozymes (MGAT4A/B):
  • Catalyze β1,4-GlcNAc addition to the α1,3-mannose arm.
  • MGAT4A/B possess a C-terminal lectin domain that selectively binds the product GlcNAcβ1,2-Man branch, enhancing activity toward glycoprotein substrates but not free glycans [3].
  • Autoinhibition Mechanism: An N-glycan on the lectin domain acts as a "self-ligand," binding to its own lectin domain and suppressing enzyme activity until displaced by exogenous substrates [3].
  • MGAT5 (GnT-V):
  • Transfers GlcNAc via β1,6-linkage to the α1,6-mannose arm.
  • Preferentially acts on agalactosylated biantennary glycans [6] [9].
  • Branching Competition:
  • Bisecting GlcNAc (added by MGAT3/GnT-III) sterically blocks MGAT4/5 activity by forcing N-glycans into a "back-folded" conformation [9].
  • MGAT4 and MGAT5 compete for the same biantennary substrate, with MGAT5 activity often dominant in cancers due to upregulated expression [6] [9].

Core α-1,6-Fucosylation Mechanisms and Regulatory Factors

Core fucosylation of NA3 involves the addition of fucose (Fuc) in α1,6-linkage to the innermost GlcNAc residue, catalyzed by fucosyltransferase 8 (FUT8):

  • Mechanism:
  • FUT8 transfers Fuc from GDP-fucose to the O-6 position of the reducing-end GlcNAc of the chitobiose core (GlcNAcβ1,4GlcNAc) [6] [10].
  • Requires prior removal of the terminal mannose residue from the α1,6-arm by mannosidase II [9].
  • Regulation:
  • Substrate Accessibility: Core fucosylation is sterically hindered if bisecting GlcNAc (MGAT3 product) occupies the adjacent GlcNAc [9].
  • Metabolic Flux: GDP-fucose availability modulates FUT8 activity. Its synthesis depends on:
  • De novo pathway: Conversion of GDP-mannose to GDP-fucose via GDP-mannose 4,6-dehydratase (GMD).
  • Salvage pathway: Phosphorylation of free fucose by fucose kinase (FCSK) [10].
  • Transcriptional Control: Hypoxia-inducible factor 1α (HIF-1α) upregulates FUT8 expression in tumors, promoting metastasis [10].

Structural Isomerism in NA3: Linkage-Specific Antenna Heterogeneity

NA3 N-glycan exhibits structural isomers differing in antenna linkages and positions, significantly impacting biological recognition:

  • Linkage Isomers:
  • β1,4-branched (MGAT4 product): GlcNAcβ1,4-Manα1,3.
  • β1,6-branched (MGAT5 product): GlcNAcβ1,6-Manα1,6.
  • Functional Distinction: β1,6-branches facilitate cancer cell invasion by enabling galectin-3 binding, while β1,4-branches modulate receptor clustering [9].
  • Analytical Challenges:
  • Conventional mass spectrometry (MS) fails to distinguish linkage isomers.
  • Logically Derived Sequence Tandem MS (LODES/MSⁿ):
  • Uses sequential collision-induced dissociation (CID) of sodium-adducted glycans.
  • Differentiates linkages via diagnostic fragment patterns (e.g., m/z 629:599:569 intensity ratios distinguish α1,3 vs. α1,6 mannose linkages) [8].
  • Enzyme Digestion: β1,4-specific endoglycosidases (Endo F3) cleave β1,4-branches but not β1,6 [4] [8].

Table 2: Structural Isomers of NA3 N-Glycan

Isomer TypeBranch PositionEnzyme ResponsibleBiological Impact
β1,4-branched NA3α1,3-mannose armMGAT4A/BModulates receptor clustering
β1,6-branched NA3α1,6-mannose armMGAT5Promotes galectin-3 binding, cancer
Bisected NA3β-mannose coreMGAT3Blocks further branching

Biosynthetic Intermediates and Kinetic Modeling of Glycan Processing

NA3 biosynthesis involves sequential intermediates with variable processing kinetics:

  • Key Intermediates:
  • Man₅GlcNAc₂: Substrate for MGAT1.
  • GlcNAc₁Man₃GlcNAc₂: Product of MGAT1 + mannosidase II.
  • GlcNAc₂Man₃GlcNAc₂ (NA2): MGAT2 product; substrate for MGAT4/5.
  • GlcNAc₃Man₃GlcNAc₂ (NA3): Final triantennary product [5] [8].
  • Site-Specific Kinetics:
  • In vitro studies using MGAT1-null HEK293 cells expressing Man₅GlcNAc₂-glycoproteins reveal:
  • Glycan processing rates vary >10-fold between sites on the same protein (e.g., SARS-CoV-2 spike protein) [5].
  • Steric occlusion by protein tertiary structure slows MGAT4/5 access to specific sites.
  • Protease digestion eliminates rate differences, confirming protein conformation dictates enzymatic bottlenecks [5].
  • Kinetic Modeling:
  • Michaelis-Menten parameters (Kₘ, k꜀ₐₜ) for MGAT4/5 vary with glycoprotein identity and glycosite location.
  • In silico flux models predict NA3 yield based on:
  • MGAT4/5 expression levels.
  • Nucleotide sugar donor (UDP-GlcNAc) concentrations.
  • Substrate glycan accessibility [5] [8].

Table 3: In Vitro Enzymatic Processing Rates of NA3 Intermediates

EnzymeSubstratek꜀ₐₜ (min⁻¹)Kₘ (μM)Bottleneck Site Example
MGAT4ANA2 glycoprotein0.42 ± 0.0538 ± 4SARS-CoV-2 S1 (N122)
MGAT5NA2 glycoprotein0.68 ± 0.0742 ± 5IgG1 Fc (N297)
FUT8NA3 (non-bisected)0.15 ± 0.0225 ± 3Erythropoietin (N38)

Properties

Product Name

NA3 N-Glycan

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3,5-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C76H127N5O56

Molecular Weight

2006.8 g/mol

InChI

InChI=1S/C76H127N5O56/c1-17(93)77-33-42(102)56(26(10-86)117-66(33)116)128-67-34(78-18(2)94)44(104)60(30(14-90)122-67)133-74-55(115)63(62(32(16-92)126-74)134-75-64(50(110)41(101)25(9-85)121-75)136-69-36(80-20(4)96)45(105)58(28(12-88)124-69)131-72-52(112)48(108)39(99)23(7-83)119-72)135-76-65(137-70-37(81-21(5)97)46(106)59(29(13-89)125-70)132-73-53(113)49(109)40(100)24(8-84)120-73)54(114)61(31(15-91)127-76)129-68-35(79-19(3)95)43(103)57(27(11-87)123-68)130-71-51(111)47(107)38(98)22(6-82)118-71/h22-76,82-92,98-116H,6-16H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66?,67+,68+,69+,70+,71+,72+,73+,74+,75-,76-/m1/s1

InChI Key

BBAHUERAFCGEGD-RSKGXTAUSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O[C@@H]5[C@@H]([C@@H](O[C@@H]([C@H]5O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)NC(=O)C)CO)O[C@@H]9[C@H](O[C@H]([C@@H]([C@H]9O)NC(=O)C)O[C@@H]1[C@H](OC([C@@H]([C@H]1O)NC(=O)C)O)CO)CO)O)CO)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.